YH239-EE, known as the ethyl ester of YH239, is a compound that has garnered attention for its potential in cancer therapy, particularly as a potent antagonist of the p53-MDM2 interaction. This compound is classified as a small molecule inhibitor, specifically targeting the MDM2 protein, which is known to inhibit the tumor suppressor function of p53. The development of YH239-EE is part of ongoing research aimed at enhancing the efficacy of cancer treatments by overcoming resistance mechanisms associated with p53.
YH239-EE was synthesized as part of a broader effort to discover effective p53-MDM2 antagonists. The compound is classified under small molecule inhibitors and has been studied for its anti-cancer properties, particularly in acute myeloid leukemia and breast cancer models. The chemical structure of YH239-EE includes an ethyl ester group, which significantly enhances its biological activity compared to its parent compound, YH239 .
The synthesis of YH239-EE involves several key steps:
The synthetic route was optimized to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of YH239-EE .
YH239-EE possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key structural features include:
The molecular formula for YH239-EE is C28H36ClF2N3O4, with a molecular weight of approximately 531.06 g/mol. Structural analysis using X-ray crystallography has provided insights into its binding conformation with MDM2, indicating strong interactions that are crucial for its inhibitory activity .
YH239-EE undergoes several chemical reactions relevant to its function:
The binding affinity of YH239-EE for MDM2 has been quantified using various assays, demonstrating a high degree of potency with values in the nanomolar range .
YH239-EE functions primarily by inhibiting the interaction between MDM2 and p53:
Studies have shown that treatment with YH239-EE results in significant increases in p53 target gene expression, promoting cell death in cancer cells .
YH239-EE is characterized by:
Key chemical properties include:
Relevant analyses have indicated favorable pharmacokinetic profiles compared to other compounds in its class .
YH239-EE has several scientific applications:
The compound's ability to induce apoptosis and necrosis in cancer cell lines highlights its potential as a therapeutic agent in oncology . Ongoing research aims to further elucidate its efficacy and safety profiles in clinical settings.
The p53-MDM2 interaction is mediated by a well-defined hydrophobic cleft in MDM2 and a transient α-helical domain in p53. High-resolution co-crystal structures (e.g., PDB: 1YCR) reveal that p53 residues Phe¹⁹, Trp²³, and Leu²⁶ insert into three complementary sub-pockets within MDM2’s N-terminal domain [5] [7] [9]. Trp²³ occupies the central pocket, forming π-stacking interactions with His⁹⁶ of MDM2, while Phe¹⁹ and Leu²⁶ engage in van der Waals contacts with Tyr¹⁰⁰/Leu⁵⁴ and Leu⁵⁷/Ile⁹⁹, respectively [5] [9]. This interface spans ~600 Ų, with the three-residue "hot spot" contributing >90% of the binding energy [9]. Notably, the p53 peptide adopts an α-helical conformation upon binding, with its helical stability directly correlating with binding affinity [5].
Table 1: Key Structural Features of the p53-MDM2 Interface
Component | Structural Role | Binding Energy Contribution |
---|---|---|
MDM2 Pocket | Deep hydrophobic cleft (1,189 ų volume) | Binds all three p53 anchor residues |
p53 Phe¹⁹ | Occupies Leu²⁶ sub-pocket; van der Waals contacts | ~35% |
p53 Trp²³ | Central pocket; π-stacking with MDM2-His⁹⁶ | ~50% |
p53 Leu²⁶ | Phe¹⁹ sub-pocket; hydrophobic interactions | ~15% |
Water-mediated H-bonds | Stabilize complex (e.g., via p53 backbone carbonyls) | Minor |
MDM2 functions as a dual-regulatory protein with context-dependent oncogenic and tumor-suppressive activities. As an E3 ubiquitin ligase, it primarily suppresses p53 by: (1) Directly blocking p53’s transactivation domain, (2) Exporting p53 from the nucleus via its nuclear export signal (NES), and (3) Catalyzing p53 ubiquitination leading to proteasomal degradation [2] [6] [9]. MDM2 amplification occurs in ~7% of all cancers, rising to >80% in well-differentiated liposarcomas and 16–30% in osteosarcomas and soft-tissue tumors [3] [6] [9]. This amplification inversely correlates with p53 mutational status, underscoring its role in p53 inactivation [6] [9]. Paradoxically, Mdm2-null mice exhibit embryonic lethality reversible by p53 deletion, revealing essential p53-independent functions during development [2] [6]. MDM2 also regulates RB, FOXO3A, and E2F1, contributing to proliferation and apoptosis control beyond p53 [6].
Table 2: MDM2 Dysregulation in Human Cancers
Cancer Type | MDM2 Amplification Frequency | Primary Consequence |
---|---|---|
Liposarcoma | >80% | p53 inactivation; chemoresistance |
Osteosarcoma | 16% | Reduced apoptosis; genomic instability |
Esophageal Carcinoma | 13% | Tumor progression; poor prognosis |
AML | Rare (but overexpression common) | Blast survival; Flt3-ITD synergy [1] |
Targeting PPIs like p53-MDM2 requires innovative strategies due to their large, flat interfaces. The p53-MDM2 interaction is druggable because its energy "hot spots" are concentrated in compact hydrophobic pockets [5] [7] [9]. Successful inhibitors mimic the three-residue anchor (Phe¹⁹/Trp²³/Leu²⁶) using rigid scaffolds that project hydrophobic substituents into MDM2’s sub-pockets [7] [9]. Early peptides (e.g., 12-mer MIP peptide) achieved sub-nM affinity by extending the α-helix to cover additional hydrophobic patches on MDM2 [5]. However, poor pharmacokinetics limited clinical utility. Small molecules like Nutlin-3a (Ki = 90 nM) validated this approach in vivo by occupying all three pockets while maintaining drug-like properties [3] [7] [9].
YH239-EE: Chemistry and Preclinical Profile
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4